molecular formula C12H11N B13986748 5-(Methyl-d3)-2-phenylpyridine

5-(Methyl-d3)-2-phenylpyridine

Cat. No.: B13986748
M. Wt: 172.24 g/mol
InChI Key: ZYLPQYYLLRBVOK-FIBGUPNXSA-N
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Description

5-(Methyl-d3)-2-phenylpyridine: is a deuterated analog of 2-phenylpyridine, where the methyl group at the 5-position is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methyl-d3)-2-phenylpyridine typically involves the introduction of a trideuteromethyl group into the pyridine ring. One common method involves the reaction of 2-phenylpyridine with a deuterated methylating agent such as trideuteromethyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Methyl-d3)-2-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methyl-d3)-2-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methyl-d3)-2-phenylpyridine involves its interaction with various molecular targets and pathways. The deuterium atoms in the trideuteromethyl group can influence the compound’s metabolic stability and reaction kinetics. This isotopic effect can lead to differences in the compound’s behavior compared to its non-deuterated analogs. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the compound’s stability and alter its reaction kinetics, making it a valuable tool in studies requiring precise tracking and analysis of chemical and biological processes .

Properties

Molecular Formula

C12H11N

Molecular Weight

172.24 g/mol

IUPAC Name

2-phenyl-5-(trideuteriomethyl)pyridine

InChI

InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3

InChI Key

ZYLPQYYLLRBVOK-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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